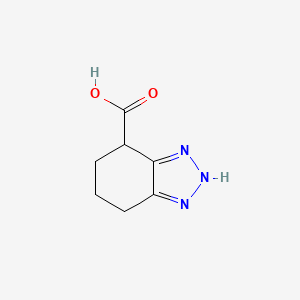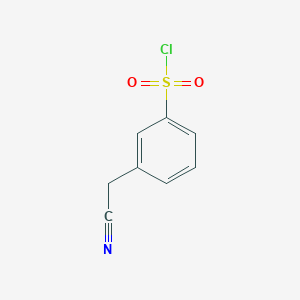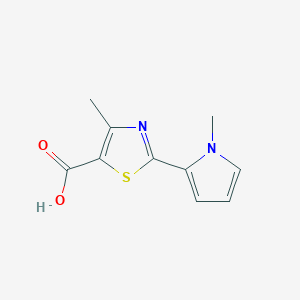![molecular formula C7H5ClN4O2 B1530756 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 1509620-74-9](/img/structure/B1530756.png)
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Übersicht
Beschreibung
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (5-Cl-MMPPC) is an organic compound belonging to the family of pyrazolo[4,3-d]pyrimidines. It is a synthetic molecule with a wide range of applications in the scientific community, ranging from organic synthesis to drug development. The compound is typically used in laboratory experiments as a reagent or catalyst, and has also been studied for its potential biological activity. This article will provide an overview of 5-Cl-MMPPC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has been studied for its potential applications in various scientific fields. The compound has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of other pyrazolo[4,3-d]pyrimidines. It has also been studied for its potential biological activity, including its ability to inhibit the growth of certain types of cancer cells, and for its potential use in drug development.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. In addition, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells, though the exact mechanism of action is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells, though the exact mechanism of action is not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid in laboratory experiments is its versatility. The compound can be used as a reagent or catalyst in organic synthesis, as a starting material for the synthesis of other pyrazolo[4,3-d]pyrimidines, and as a potential drug candidate. However, the compound is not widely available and can be difficult to obtain. In addition, the compound is potentially toxic and should be handled with caution.
Zukünftige Richtungen
Given the potential biological activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, further research is needed to better understand its mechanism of action and its potential therapeutic applications. Further studies are also needed to investigate the compound’s potential anti-cancer and anti-microbial properties. In addition, further research is needed to explore the compound’s potential use as a starting material for the synthesis of other pyrazolo[4,3-d]pyrimidines. Finally, further research is needed to investigate the compound’s potential toxicity and to develop safe and effective methods for its synthesis and use in laboratory experiments.
Eigenschaften
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-d]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-3-2-9-7(8)10-4(3)5(11-12)6(13)14/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSOWWCTKPEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)



![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)




